molecular formula C14H21NO2 B13302746 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine

Cat. No.: B13302746
M. Wt: 235.32 g/mol
InChI Key: YQHXTHAEFGDZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine is a chemical compound with a unique structure that includes an ethoxyphenyl group and a dimethylmorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 2-ethoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine
  • 2-(2-Propoxyphenyl)-5,5-dimethylmorpholine
  • 2-(2-Butoxyphenyl)-5,5-dimethylmorpholine

Uniqueness

2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its methoxy, propoxy, and butoxy analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C14H21NO2/c1-4-16-12-8-6-5-7-11(12)13-9-15-14(2,3)10-17-13/h5-8,13,15H,4,9-10H2,1-3H3

InChI Key

YQHXTHAEFGDZLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CNC(CO2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.